molecular formula C19H24N4O3S B215274 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-(3-toluidino)pyridine

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-(3-toluidino)pyridine

Katalognummer B215274
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: ZHRQLPDDGKMPAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-(3-toluidino)pyridine, commonly known as CCT018159, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.

Wirkmechanismus

CCT018159 works by inhibiting the activity of AKT, a protein that is involved in the regulation of cell growth and survival. AKT is activated by a signaling pathway that is frequently overactive in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting AKT, CCT018159 blocks this signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
CCT018159 has been found to have several biochemical and physiological effects. Studies have shown that CCT018159 inhibits the phosphorylation of AKT, leading to the inhibition of downstream signaling pathways that are involved in cell growth and survival. CCT018159 has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, CCT018159 has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of CCT018159 is its specificity for AKT, which makes it a useful tool for studying the role of AKT in cancer cell growth and survival. However, one of the limitations of CCT018159 is its relatively low potency, which may limit its effectiveness in certain experimental settings. In addition, the synthesis of CCT018159 is relatively complex, which may limit its availability and affordability for some researchers.

Zukünftige Richtungen

There are several future directions for the use of CCT018159 in cancer research. One direction is the development of more potent and selective AKT inhibitors, which may enhance the effectiveness of AKT inhibition in cancer treatment. Another direction is the investigation of the potential use of CCT018159 in combination with other cancer treatments, such as immunotherapy. Finally, the use of CCT018159 in preclinical and clinical studies may provide valuable insights into the role of AKT in cancer development and progression.

Synthesemethoden

CCT018159 can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 4-chloro-3-nitropyridine with sodium methoxide, followed by the reaction of the resulting compound with 3-toluidine. The final step involves the reaction of the intermediate product with cyclohexyl isocyanate and sulfonyl chloride, resulting in the formation of CCT018159.

Wissenschaftliche Forschungsanwendungen

CCT018159 has been found to have potential applications in cancer research, specifically in the treatment of breast cancer. Studies have shown that CCT018159 inhibits the growth of breast cancer cells by blocking the activity of a protein called AKT, which is involved in the regulation of cell growth and survival. CCT018159 has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C19H24N4O3S

Molekulargewicht

388.5 g/mol

IUPAC-Name

1-cyclohexyl-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea

InChI

InChI=1S/C19H24N4O3S/c1-14-6-5-9-16(12-14)21-17-10-11-20-13-18(17)27(25,26)23-19(24)22-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,20,21)(H2,22,23,24)

InChI-Schlüssel

ZHRQLPDDGKMPAP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Kanonische SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.